(3R)-3-Amino-3-methylpentanoic acid, commonly known as L-allo-isoleucine, is an amino acid derivative that plays a significant role in biochemistry. It is classified under the category of organic compounds known as amino acids, which are the building blocks of proteins. This compound is specifically a stereoisomer of isoleucine, characterized by its unique three-dimensional arrangement of atoms.
L-allo-isoleucine is derived from natural sources, primarily found in various proteins and peptides. It can also be synthesized in laboratories for research and industrial applications.
The synthesis of (3R)-3-amino-3-methylpentanoic acid can be achieved through several methods:
Technical details regarding these methods include:
The molecular structure of (3R)-3-amino-3-methylpentanoic acid can be described as follows:
The structural representation includes:
(3R)-3-Amino-3-methylpentanoic acid participates in various chemical reactions typical for amino acids:
Technical details include reaction conditions such as temperature, catalysts used (if any), and the presence of solvents that may influence reaction pathways.
The mechanism of action for (3R)-3-amino-3-methylpentanoic acid primarily revolves around its role in protein synthesis and metabolic pathways:
Data indicates that it may have specific roles in muscle metabolism and energy homeostasis.
Relevant analyses include spectroscopic methods like NMR and mass spectrometry to confirm identity and purity.
L-allo-isoleucine has several scientific uses:
(3R)-3-Amino-3-methylpentanoic acid is a non-proteinogenic β-amino acid characterized by a chiral center at the C3 position and a methyl substituent on the β-carbon. Its biosynthesis diverges fundamentally from canonical α-amino acid pathways, involving specialized enzymatic reactions that vary between prokaryotic and eukaryotic systems. In prokaryotes such as Chloroflexus aurantiacus, this compound is synthesized via a modified leucine pathway involving citramalate synthase (CimA). This enzyme catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate, which undergoes subsequent dehydration, amination, and reduction to yield the target β-amino acid [4].
Eukaryotic systems like yeast (Pichia pastoris) and mammals utilize distinct routes centered on precursor availability. Here, the compound arises from metabolic intermediates of branched-chain amino acid (BCAA) metabolism, particularly leucine degradation. The key precursor is 2-oxoisovalerate, which undergoes transamination and reductive carboxylation to form 3-methylvalerate intermediates before stereoselective amination [8]. Recent fluxomic studies in P. pastoris reveal that cytosolic acetyl-CoA availability critically limits the synthesis rate, as this cofactor serves as the primary carbon donor for downstream modifications [8].
Table 1: Key Enzymes in Prokaryotic vs. Eukaryotic Biosynthesis
Organism Type | Core Enzyme | Substrate | Primary Cofactor Requirement |
---|---|---|---|
Prokaryotes | Citramalate synthase | Pyruvate + Acetyl-CoA | CoA, ATP |
Eukaryotes | Transaminase Bcat6 | 2-Oxoisovalerate | PLP, NADPH |
Leucine 2,3-aminomutase (LAM) is an adenosylcobalamin (AdoCbl)-dependent enzyme critical for the stereospecific biosynthesis of β-leucine isomers, including (3R)-3-amino-3-methylpentanoic acid. This enzyme catalyzes the intramolecular migration of the amino group from C2 to C3 of L-leucine, accompanied by inversion of configuration to yield the (3R) stereoisomer [3] [9]. The reaction mechanism involves radical intermediates generated through homolytic cleavage of AdoCbl’s Co–C bond, enabling hydrogen atom transfer between substrate carbons [9].
Structural studies confirm that LAM’s active site imposes strict stereoelectronic constraints, ensuring exclusive production of the (3R) enantiomer. Mutagenesis experiments show that substitutions in residue Tyr-135 disrupt substrate positioning, diminishing enantiomeric excess from >99% to <60% [9]. This enzyme operates in anaerobic bacteria (e.g., Clostridium sporogenes) and certain fungi but is notably absent in mammals. In humans, trace amounts of (3R)-3-amino-3-methylpentanoic acid arise via gut microbiota metabolism rather than endogenous enzymatic activity [3] [5].
Metabolic flux analysis (MFA) using ¹³C-tracers has quantified pathway bottlenecks in engineered microbial hosts producing (3R)-3-amino-3-methylpentanoic acid. In Pichia pastoris strains, high-throughput ¹³C-MFA revealed that >85% of glycolytic flux is directed toward biomass formation, leaving <8% for acetyl-CoA-dependent synthesis of β-amino acids [8]. Overexpression of cytosolic acetyl-CoA synthetase increased acetyl-CoA pool size by 3.2-fold but paradoxically reduced product yield due to ATP depletion from cofactor recycling [8].
Table 2: Flux Distribution in Engineered P. pastoris (mmol/gDCW/h)
Metabolic Pathway | Reference Strain | Acetyl-CoA-OE Strain | LAM-Expressing Strain |
---|---|---|---|
Glycolysis | 12.4 ± 0.8 | 13.1 ± 1.2 | 11.7 ± 0.9 |
Pentose Phosphate Pathway | 2.3 ± 0.3 | 1.9 ± 0.2 | 3.1 ± 0.4 |
Acetyl-CoA Synthesis | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.5 ± 0.2 |
3-Amino-3-methylpentanoate | 0.07 ± 0.01 | 0.11 ± 0.02 | 0.62 ± 0.05 |
Acid-stress adaptations further impact flux partitioning: at pH 3.5, P. pastoris reroutes 22% of TCA cycle intermediates toward glutamate synthesis for pH homeostasis, reducing precursor availability for β-amino acid production [8]. Computational models optimized by integrating isotopomer data suggest dual strategies for flux enhancement: (1) knockout of arabitol dehydrogenase to eliminate byproduct diversion, and (2) NADPH regeneration via POS5 overexpression to support reductive amination [8].
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